molecular formula C25H43NO3 B14191912 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide CAS No. 920277-36-7

N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide

Cat. No.: B14191912
CAS No.: 920277-36-7
M. Wt: 405.6 g/mol
InChI Key: NEEDFXNHFJVGRW-BJKOFHAPSA-N
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Description

N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a heptyl side chain and a dihydroxyundecan substituent, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. One common approach is to start with a protected form of the dihydroxyundecan precursor, followed by coupling with the benzamide core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the benzamide core can produce amines .

Scientific Research Applications

N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

920277-36-7

Molecular Formula

C25H43NO3

Molecular Weight

405.6 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide

InChI

InChI=1S/C25H43NO3/c1-3-5-7-9-11-13-15-24(28)23(20-27)26-25(29)22-18-16-21(17-19-22)14-12-10-8-6-4-2/h16-19,23-24,27-28H,3-15,20H2,1-2H3,(H,26,29)/t23-,24+/m0/s1

InChI Key

NEEDFXNHFJVGRW-BJKOFHAPSA-N

Isomeric SMILES

CCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O

Canonical SMILES

CCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O

Origin of Product

United States

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